5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-6(11)3-7-8-4-9-10(5)7/h2-4H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFORAOLLFIACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C2N1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545369 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-62-5 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For example, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and cellular functions . Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, it interferes with these enzymes’ activities, affecting various signaling pathways involved in disease processes .
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s closest analogs differ in core heterocyclic structure (pyridine vs. pyrimidine) and substituents. Key comparisons are summarized below:
Table 1: Structural and Physical Properties of Selected Triazolo-Fused Compounds
Key Observations:
- Core Structure Impact : Pyrimidine-based analogs (e.g., C₆H₆N₄O) have an additional nitrogen atom compared to pyridine derivatives, increasing polarity and hydrogen-bonding capacity. This enhances interactions with biological targets like PfDHODH .
- Substituent Effects :
- Methyl vs. Trifluoromethyl : The trifluoromethyl group in 4b (C₆H₃F₃N₄O) reduces melting point (263°C vs. 287°C for 4a) due to weaker crystal packing .
- Chloro Substituents : 7-Chloro derivatives (e.g., C₆H₅ClN₄) serve as reactive intermediates for nucleophilic substitution, enabling further functionalization .
Enzyme Inhibition
- Triazolopyrimidines : Pyrimidine-based analogs (e.g., 5-methyl and 5-trifluoromethyl derivatives) inhibit PfDHODH, a key enzyme in Plasmodium pyrimidine biosynthesis . Their activity correlates with substituent electron-withdrawing effects (e.g., CF₃ > Me) .
Pharmacological Potential
- Triazolopyrimidines: Despite structural mimicry of chloroquine, early trifluoromethyl-pyrimidine derivatives showed poor antimalarial activity. However, optimized analogs (e.g., 7-anilino derivatives) demonstrated potent PfDHODH inhibition and parasite-killing effects .
- Pyridine Analogs: Limited data exist, but the pyridine core’s reduced nitrogen content may alter pharmacokinetics (e.g., solubility, metabolic stability) compared to pyrimidines.
Biological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol (CAS: 2503-56-2) is a heterocyclic compound with significant biological activity. Its molecular formula is C6H6N4O, and it has a molar mass of 150.14 g/mol. This compound has garnered attention for its potential therapeutic applications and mechanisms of action in various biological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- RORγt Inverse Agonist : The compound acts as an inverse agonist for the RORγt receptor, which plays a crucial role in regulating immune responses and inflammation. By inhibiting RORγt activity, it can modulate gene expression related to these pathways.
- Inhibition of JAK1 and JAK2 : It also inhibits Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation .
- PHD-1 Inhibitor : The compound serves as an inhibitor for prolyl hydroxylase domain enzyme 1 (PHD-1), which is implicated in the regulation of hypoxia-inducible factors (HIFs). This inhibition can affect cellular responses to oxygen levels.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- Apoptosis Induction : Research indicates that this compound induces apoptosis in cancer cells by affecting the ERK signaling pathway. It decreases phosphorylation levels of key proteins involved in cell survival and proliferation .
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines, indicating its potential to halt cancer cell division and promote cell death .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | RORγt Inverse Agonist | JAK Inhibition | Anticancer Activity | Apoptosis Induction |
|---|---|---|---|---|
| This compound | Yes | Yes | Yes | Yes |
| Other Triazole Derivatives | Varies | Varies | Limited | Limited |
Study on Antiproliferative Effects
In a study evaluating various triazolo derivatives, this compound was tested against multiple cancer cell lines including MGC-803 and HCT-116. The results demonstrated significant antiproliferative effects with IC50 values indicating potent activity against these lines. The mechanism was linked to modulation of the ERK pathway and induction of apoptosis .
Clinical Implications
The compound's ability to inhibit JAK pathways suggests potential applications in treating autoimmune diseases and cancers where these pathways are dysregulated. Its role as a PHD inhibitor could also position it as a therapeutic agent in conditions related to hypoxia and tumor growth.
Q & A
Q. What are the standard synthetic routes for 5-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol, and how are reaction conditions optimized?
A common method involves one-pot multicomponent reactions using precursors like 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and β-ketoesters. Catalysts such as APTS (3-aminopropyltriethoxysilane) in ethanol enhance cyclocondensation efficiency, achieving yields >75% under reflux conditions . Alternative protocols use TMDP (tetramethyldiamidophosphoric chloride) as a catalyst in ethanol/water (1:1 v/v), though TMDP’s high toxicity necessitates strict safety protocols . Optimization includes solvent polarity adjustments (e.g., ethanol vs. DMF) and temperature control (60–80°C) to minimize side products.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR (400 MHz) resolve the triazolo-pyridine core, with characteristic peaks for the methyl group (~δ 2.5 ppm) and hydroxyl proton (δ 10–12 ppm, broad) .
- TLC Monitoring : Silica gel plates (UV 254 nm) with ethyl acetate/light petroleum (3:7) confirm reaction progress .
- Melting Point Analysis : Büchi B-545 apparatus ensures purity (>95%) via sharp melting ranges .
Q. What are the primary challenges in achieving high-purity yields during synthesis?
Key issues include byproduct formation (e.g., uncyclized intermediates) and solvent incompatibility . For example, polar aprotic solvents (DMF) may increase reaction rates but also promote decomposition. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is essential .
Advanced Research Questions
Q. How can conflicting spectral data for triazolo-pyridine derivatives be resolved?
Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol equilibria) or polymorphism . For example, the hydroxyl group’s resonance may split in DMSO-d₆ due to hydrogen bonding. To address this:
Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) assessed?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position increases metabolic stability, as seen in related pyrazolo[1,5-a]pyrimidines .
- Pharmacological Testing : In vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) identify binding interactions. For instance, methyl groups at the 5-position improve hydrophobic interactions with enzyme pockets .
- SAR Workflow : Synthesize derivatives via parallel synthesis , screen for activity (IC₅₀), and correlate with computed descriptors (logP, polar surface area) .
Q. How do catalytic systems influence regioselectivity in triazolo-pyridine synthesis?
- APTS Catalyst : Promotes cyclization via hydrogen-bond activation, favoring the 7-hydroxyl regioisomer .
- Piperidine Alternatives : TMDP avoids administrative hurdles linked to piperidine’s regulated status but requires pH control (pH 8–9) to prevent side reactions .
- Solvent Effects : Ethanol/water mixtures enhance solubility of polar intermediates, reducing undesired dimerization .
Methodological Tables
Q. Table 1. Comparison of Catalytic Systems for Synthesis
| Catalyst | Solvent | Yield (%) | Toxicity | Key Reference |
|---|---|---|---|---|
| APTS | Ethanol | 78–82 | Low | |
| TMDP | Ethanol/Water | 85–90 | High | |
| Piperidine | DMF | 70–75 | Regulated |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Observed Signal | Interpretation |
|---|---|---|
| NMR | δ 2.48 (s, 3H) | C5-methyl group |
| NMR | δ 158.7 (C-OH) | Hydroxyl-bearing carbon |
| IR | 3250 cm⁻¹ (broad) | O-H stretch |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
